molecular formula C19H20ClN3O3 B3536267 1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine

1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No. B3536267
M. Wt: 373.8 g/mol
InChI Key: BOICPEJWCLOVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound exerts its anticonvulsant activity by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine has been shown to possess various biochemical and physiological effects. This compound has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. Moreover, this compound has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its anticonvulsant activity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine in lab experiments include its high potency and selectivity towards certain enzymes and neurotransmitters. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine. One potential direction is the development of anticancer drugs based on this compound. Another potential direction is the development of drugs to treat seizure disorders. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.
Conclusion
In conclusion, 1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it a promising candidate for further studies.

Scientific Research Applications

1-(2-chloro-4-nitrobenzoyl)-4-(2,4-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications. This compound has been found to possess significant antitumor activity, making it a potential candidate for the development of anticancer drugs. Moreover, this compound has been shown to possess anticonvulsant properties, making it a potential candidate for the development of drugs to treat seizure disorders.

properties

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-13-3-6-18(14(2)11-13)21-7-9-22(10-8-21)19(24)16-5-4-15(23(25)26)12-17(16)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOICPEJWCLOVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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